molecular formula C19H14ClN3O4 B6074911 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-nitrobenzoyl)oxime

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-nitrobenzoyl)oxime

Cat. No. B6074911
M. Wt: 383.8 g/mol
InChI Key: WZWGFHHIHOTXKA-OQKWZONESA-N
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Description

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-nitrobenzoyl)oxime is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as CTK7A1 and is a derivative of carbazole, which is a naturally occurring compound found in many plants and animals.

Mechanism of Action

The exact mechanism of action of CTK7A1 is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and inflammation. It also activates the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
CTK7A1 has been found to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, CTK7A1 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using CTK7A1 in lab experiments is its potent anticancer activity. It can induce apoptosis in cancer cells at low concentrations, making it a potential candidate for cancer therapy. However, one of the limitations of using CTK7A1 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on CTK7A1. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its mechanism of action in more detail to identify potential targets for drug development. Additionally, further research can be done to improve the solubility of CTK7A1, making it more suitable for in vivo studies.
Conclusion:
In conclusion, CTK7A1 is a chemical compound that has shown promising results in various scientific research applications. It has potential as an anticancer and anti-inflammatory agent and has neuroprotective effects. Although there are limitations to its use in lab experiments, further research on CTK7A1 can lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of CTK7A1 involves the reaction of 6-chloro-1H-indole-2,3-dione with hydroxylamine and subsequent reaction with 4-nitrobenzoyl chloride. The final product is obtained by recrystallization from ethanol. The yield of the synthesis is approximately 50%.

Scientific Research Applications

CTK7A1 has shown promising results in various scientific research applications. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It also has potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Furthermore, CTK7A1 has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[(E)-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4/c20-12-6-9-16-15(10-12)14-2-1-3-17(18(14)21-16)22-27-19(24)11-4-7-13(8-5-11)23(25)26/h4-10,21H,1-3H2/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWGFHHIHOTXKA-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NOC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C1)NC4=C2C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=N/OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/C1)NC4=C2C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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